Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

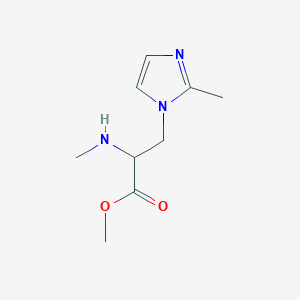

Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1249890-27-4) is a synthetic organic compound with the molecular formula C₈H₁₃N₃O₂ and a molar mass of 183.21 g/mol . Structurally, it features:

- A methylamino group (–NHCH₃) at the C2 position.

- A 2-methylimidazole substituent at the C3 position.

- A methyl ester (–COOCH₃) at the terminal carboxylate.

This compound is of interest in medicinal chemistry due to its imidazole core, which is prevalent in bioactive molecules targeting enzymes and receptors.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-(methylamino)-3-(2-methylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |

InChI Key |

JBEMKAYHSQKGCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution Reactions:

Formation of the Propanoate Moiety: The propanoate group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Features

Key Observations :

Tetrazole vs. Methylimidazole: Compounds 32 and 10 incorporate a tetrazole group (acidic, pKa ~4.9), which enhances hydrogen bonding and bioavailability in drugs (e.g., angiotensin II receptor blockers). In contrast, the target compound’s 2-methylimidazole group may favor interactions with metal ions or histamine receptors.

Amino vs. Thioether Linkages: The thioether in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid replaces the methylamino group, increasing lipophilicity and oxidation susceptibility. This could alter metabolic stability and membrane permeability.

Salt Forms :

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Key Findings :

- Molecular Weight and Solubility : The target compound’s lower molecular weight and absence of bulky substituents (e.g., biphenyl in 32 ) suggest better solubility and oral bioavailability .

- LogP Trends : The tetrazole-containing 32 and 10 have higher LogP values due to aromaticity, whereas the thioether analog’s carboxylic acid group reduces lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.